6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

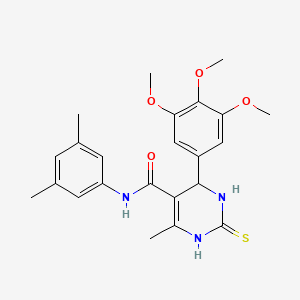

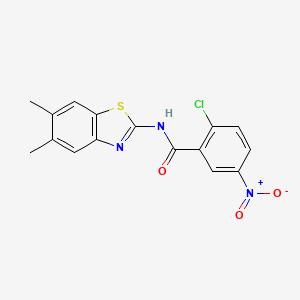

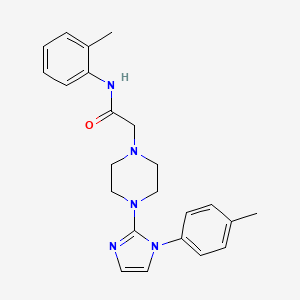

6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is a chemical compound with the empirical formula C11H7Cl2N3O2S . It contains a total of 27 bonds, including 20 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ketone .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes 2 six-membered rings and 1 ten-membered ring. The compound also contains 1 ketone group .Scientific Research Applications

Synthesis and Chemical Reactivity

- Cyclocondensation and Synthesis of Benzopyrone Derivatives : The chemical reactivity of 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide has been explored in the synthesis of benzopyrone derivatives. This includes the creation of novel compounds with potential antimicrobial activities (El-Shaaer, 2012).

- Ultrasound-Promoted Synthesis of Thiazole Derivatives : Utilizing ultrasound irradiation, researchers synthesized new thiazole derivatives bearing a coumarin nucleus, demonstrating the versatility of this compound in facilitating novel chemical syntheses (Gomha & Khalil, 2012).

Biological Applications

- Antimicrobial Activity : The synthesized benzopyrone derivatives, involving this compound, have been studied for their antimicrobial properties. This includes the evaluation of their effectiveness against various microbial strains (El-Shaaer, 2012).

- Cytotoxic Activity : Some synthesized thiazole derivatives have been evaluated for their cytotoxic activities, particularly against human keratinocytes, suggesting potential applications in cancer research or treatment (Gomha & Khalil, 2012).

Structural and Molecular Studies

- Crystal Structure and Biological Activity of Tin Complexes : Tin complexes derived from thiophene-2-carboxaldehyde thiosemicarbazone were examined, highlighting the potential for studying metal complexes and their biological activities (Teoh, Ang, Fun, & Ong, 1999).

- Antibacterial and Antifungal Activities of Thiosemicarbazone Products : Research into substituted 4-formyl-2H-chromen-2-ones and their thiosemicarbazone products demonstrated significant antibacterial and antifungal activities, showing the broad potential of these compounds in antimicrobial studies (Toan et al., 2020).

Synthesis and Reactivity in Various Chemical Processes

- Chemical Reactivity with Nucleophilic Reagents : The study of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde's reactivity with various nucleophilic reagents provides insights into the diverse chemical applications of similar compounds (El-Gohary et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

[(E)-(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O2S/c12-6-1-7-9(17)5(3-15-16-11(14)19)4-18-10(7)8(13)2-6/h1-4H,(H3,14,16,19)/b15-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFRVIVYZZQZES-CRKCGEKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=NNC(=S)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)/C=N/NC(=S)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)

![N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2355187.png)

![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)